![molecular formula C7H17NO2 B2778542 Ethyl[2-(2-methoxyethoxy)ethyl]amine CAS No. 188575-78-2](/img/structure/B2778542.png)

Ethyl[2-(2-methoxyethoxy)ethyl]amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

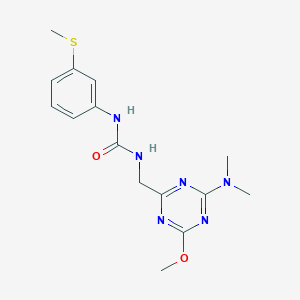

Ethyl[2-(2-methoxyethoxy)ethyl]amine, also known as Tris[2-(2-methoxyethoxy)ethyl]amine or TDA-1, is an organic compound . It has a linear formula of (CH3OCH2CH2OCH2CH2)3N . The molecular weight of this compound is 323.43 .

Molecular Structure Analysis

The molecular structure of Ethyl[2-(2-methoxyethoxy)ethyl]amine can be represented by the SMILES string COCCOCCN(CCOCCOC)CCOCCOC . The InChI representation is 1S/C15H33NO6/c1-17-10-13-20-7-4-16(5-8-21-14-11-18-2)6-9-22-15-12-19-3/h4-15H2,1-3H3 .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl[2-(2-methoxyethoxy)ethyl]amine are not available, it’s known that this compound is useful for many reactions . It’s particularly useful as a phase-transfer catalyst .Physical And Chemical Properties Analysis

Ethyl[2-(2-methoxyethoxy)ethyl]amine is a liquid at room temperature . It has a refractive index of 1.4486 (lit.) and a density of 1.011 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

- Application : Researchers have used this compound to create biocompatible surfaces and interfaces. By grafting it onto materials, such as polymers or nanoparticles, they achieve excellent resistance to nonspecific protein adsorption. This property is crucial for preventing biofouling in medical devices, biosensors, and implants .

Biocompatible Surfaces and Interfaces

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Ethyl[2-(2-methoxyethoxy)ethyl]amine, also known as Tris[2-(2-methoxyethoxy)ethyl]amine, is a complex compound with multiple potential targets. It has been used in various chemical reactions, serving as a ligand for f-block metals of various sizes and oxidation states . The primary role of this compound is to facilitate these reactions by acting as a phase-transfer catalyst .

Mode of Action

The compound interacts with its targets by serving as a ligand, forming complexes with f-block metals . It also deprotonates water molecules coordinated to trivalent triflate salts of f-block metal ions . This interaction results in changes in the chemical structure and properties of the targets, enabling various chemical reactions.

Biochemical Pathways

The biochemical pathways affected by Ethyl[2-(2-methoxyethoxy)ethyl]amine are primarily related to its role as a phase-transfer catalyst. For instance, it has been used in the oxidation of arylmethanols , phase-transfer glycosylation of 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine , and the synthesis of 1,3-dideaza-2′-deoxyadenosine and related benzimidazole 2′-deoxyribonucleosides . The downstream effects of these reactions depend on the specific chemical context.

Result of Action

The molecular and cellular effects of Ethyl[2-(2-methoxyethoxy)ethyl]amine’s action are largely dependent on the specific chemical reactions it is involved in. As a phase-transfer catalyst, it can facilitate a variety of reactions, leading to the synthesis of new compounds .

Action Environment

The action, efficacy, and stability of Ethyl[2-(2-methoxyethoxy)ethyl]amine can be influenced by various environmental factors. These include the presence of other reactants, the pH of the solution, temperature, and pressure. As a phase-transfer catalyst, it is particularly sensitive to the polarity of the solvent and the presence of other ions .

Propriétés

IUPAC Name |

N-ethyl-2-(2-methoxyethoxy)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c1-3-8-4-5-10-7-6-9-2/h8H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLRBYYFKHTLKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCOCCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl[2-(2-methoxyethoxy)ethyl]amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-phenethyl-2-((pyridin-2-ylmethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2778459.png)

![3-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B2778464.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenylpropanamide](/img/structure/B2778467.png)

![1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2778469.png)

![2,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2778471.png)

![8-fluoro-2-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2778475.png)